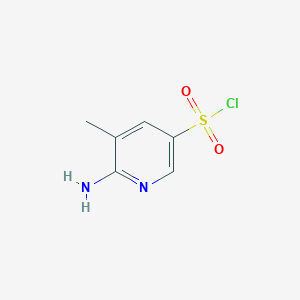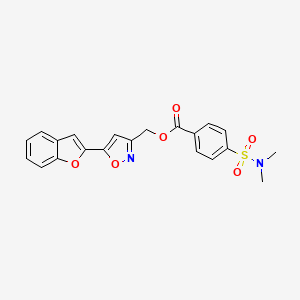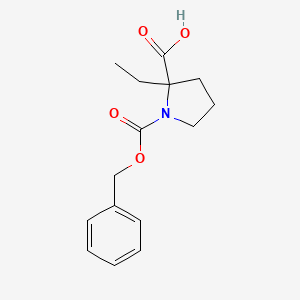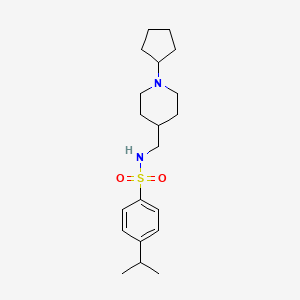
6-Amino-5-methylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-methylpyridine-3-sulfonyl chloride is a chemical compound that is part of the aminopyridine family. This family of compounds is known for its diverse range of applications in chemical synthesis due to the presence of both amine and pyridine functional groups. The sulfonyl chloride group in this compound suggests its potential use in sulfonylation reactions, which are important in the synthesis of sulfonamide drugs and other sulfonated materials.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminopyridine-3-sulfonyl chlorides, has been explored in the literature. For instance, the oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines has been studied, where these chlorides facilitate the aerobic oxidation of the amine and act as electrophilic traps for the resulting enamine . Although this does not directly describe the synthesis of 6-Amino-5-methylpyridine-3-sulfonyl chloride, it provides insight into the reactivity of similar sulfonyl chlorides which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of aminopyridine derivatives can be complex, and their reactivity can be influenced by the position of substituents on the pyridine ring. For example, a study on the ruthenium-catalyzed remote sulfonylation of N-aryl-2-aminopyridines revealed that the C5 position of the 2-aminopyridine group carries a more negative charge, which influences its reactivity . This information is pertinent to understanding the molecular structure of 6-Amino-5-methylpyridine-3-sulfonyl chloride, as the position of the amino and methyl groups could similarly affect its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving aminopyridine sulfonyl chlorides are diverse. The oxidative reaction with tertiary amines mentioned earlier is an example of how these compounds can participate in the formation of new bonds through electrophilic reactions. Additionally, the ruthenium-catalyzed sulfonylation indicates that these compounds can undergo C-H bond activation, which is a valuable transformation in organic synthesis. These reactions are indicative of the potential reactivity of 6-Amino-5-methylpyridine-3-sulfonyl chloride in forming sulfonylethenamines and other sulfonylated products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Amino-5-methylpyridine-3-sulfonyl chloride are not detailed in the provided papers, the properties of similar aminopyridine sulfonyl chlorides can be inferred. These compounds are likely to be solid at room temperature and may exhibit good solubility in polar organic solvents due to the presence of both amine and sulfonyl functional groups. The sulfonyl chloride group is typically reactive towards nucleophiles, suggesting that 6-Amino-5-methylpyridine-3-sulfonyl chloride would also be reactive in this manner. The electronic properties of the pyridine ring, as influenced by its substituents, would play a significant role in determining the compound's reactivity and stability.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
6-Amino-5-methylpyridine-3-sulfonyl chloride is involved in various chemical synthesis processes. For instance, it participates in the formation of aminals via Pummerer rearrangement, as demonstrated in a study where aminopyridines were reacted with acid chlorides (Rakhit, Georges, & Bagli, 1979). This reaction highlights its potential in creating new chemical structures.
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of aminopyridines, such as 6-Amino-5-methylpyridine-3-sulfonyl chloride, are being explored. A study demonstrated the synthesis and characterization of amino salicylato salts and their Cu(II) complexes, investigating their inhibitory effects on carbonic anhydrase isoenzymes, showing potential medicinal applications (Yenikaya et al., 2011).
Materials Science and Industrial Applications
In materials science, the compound is used in the synthesis of various derivatives for potential industrial applications. For example, a study discussed the oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines, showing its role in promoting aerobic oxidation (Wei et al., 2016). This process could be significant in the development of new materials and catalysts.
Analytical Chemistry and Sensor Development
6-Amino-5-methylpyridine-3-sulfonyl chloride is also useful in analytical chemistry, particularly in sensor development. Its derivatives can be employed in creating sensitive and specific sensors for various applications, though direct studies on this specific compound in sensor development were not found in the current literature.
Environmental Applications
The compound and its derivatives could potentially be used in environmental applications, such as water treatment and pollution control. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment in water, showcasing the environmental applications of sulfonated compounds (Liu et al., 2012).
Safety and Hazards
The compound is considered hazardous. It has a GHS05 pictogram, which indicates that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-amino-5-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVWFNEGLNRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-methylpyridine-3-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)


![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)

